5-Ethynylpyrimidine-2-carboxylic acid structure and properties
5-Ethynylpyrimidine-2-carboxylic acid structure and properties
An In-depth Technical Guide to 5-Ethynylpyrimidine-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction
5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core functionalized with both an ethynyl and a carboxylic acid group. This unique combination of moieties makes it a molecule of significant interest to researchers in medicinal chemistry, drug development, and chemical biology. The pyrimidine ring is a foundational scaffold in numerous FDA-approved drugs and natural products, prized for its ability to engage in various biological interactions.[1][2][3] The ethynyl group serves as a highly versatile chemical handle for bioorthogonal "click" chemistry and as a structural element in potent bioactive molecules.[4] The carboxylic acid provides a crucial site for derivatization and can act as a key hydrogen bond donor/acceptor or a mimic for phosphate groups in biological systems.
This guide offers a comprehensive technical overview of 5-ethynylpyrimidine-2-carboxylic acid, detailing its structure, physicochemical and spectroscopic properties, plausible synthetic routes, and its vast potential as a building block for novel therapeutics. It is intended to serve as a foundational resource for scientists and researchers aiming to leverage the unique chemical attributes of this compound in their work.
Molecular Structure and Physicochemical Properties
The structural architecture of 5-ethynylpyrimidine-2-carboxylic acid is central to its chemical behavior and potential applications. The electron-deficient nature of the pyrimidine ring, combined with the distinct functionalities at the C2 and C5 positions, creates a molecule with a rich and tunable reactivity profile.
Chemical Structure:
(Note: This is a simplified 2D representation. The actual molecule has a planar pyrimidine ring.)
Key Physicochemical Data Summary
The properties of 5-ethynylpyrimidine-2-carboxylic acid are inferred from closely related structures, such as 5-ethynylpyrimidine and pyrimidine-2-carboxylic acid, as direct experimental data for the target molecule is not extensively published.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₄N₂O₂ | Calculated |
| Molecular Weight | 148.12 g/mol | Calculated |
| Appearance | Expected to be a solid (powder) | Based on analogs like 5-ethynylpyrimidine and pyrimidine-2-carboxylic acid.[5] |
| Melting Point | > 80 °C | The melting point of 5-ethynylpyrimidine is 80 °C. The carboxylic acid group would likely increase this value. |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and ethanol.[5] | Typical for small organic acids. |
| pKa | Estimated 2.0 - 4.0 | The carboxylic acid is expected to be acidic, influenced by the electron-withdrawing pyrimidine ring. |
Structural Insights:
-
Pyrimidine Core: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[1][2]
-
Ethynyl Group: The terminal alkyne is a cornerstone of modern chemical biology. It is relatively stable yet highly reactive in specific, controlled reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality makes the molecule suitable for bio-conjugation and labeling studies.
-
Carboxylic Acid Group: This functional group imparts acidity to the molecule and provides a critical anchor point for forming esters, amides, and other derivatives.[6] Its ability to act as a hydrogen bond donor and acceptor is vital for molecular recognition at protein active sites.
Spectroscopic Characterization Profile
The structural features of 5-ethynylpyrimidine-2-carboxylic acid give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization. The expected spectral data are as follows:
| Spectroscopy | Expected Signature |
| ¹H NMR | - Carboxyl Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.[7] - Pyrimidine Protons: Two distinct signals in the aromatic region (δ 8.5-9.5 ppm), likely appearing as singlets or narrow doublets. - Ethynyl Proton (-C≡CH): A sharp singlet typically found around δ 3.0-3.5 ppm. |
| ¹³C NMR | - Carboxyl Carbon (-COOH): A signal in the range of 160-185 ppm.[8] - Pyrimidine Carbons: Signals in the aromatic region, typically between 120-170 ppm. - Alkynyl Carbons (-C≡C-): Two distinct signals in the range of 70-90 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[7] - C≡C-H Stretch (Alkyne): A sharp, medium intensity peak around 3300 cm⁻¹. - C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹.[8] - C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710-1760 cm⁻¹.[7] - C=N, C=C Stretches (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): An expected peak at m/z = 148.03 (for [M]⁺) or 149.04 (for [M+H]⁺ in ESI+ mode). |
Synthesis and Reactivity
While a specific, optimized synthesis for 5-ethynylpyrimidine-2-carboxylic acid is not widely published, a robust synthetic strategy can be designed based on established methodologies for functionalizing pyrimidine cores.
Proposed Synthetic Pathway
A plausible and efficient route involves a Sonogashira coupling reaction on a halogenated pyrimidine-2-carboxylic acid ester precursor, followed by hydrolysis. This approach offers high yields and functional group tolerance.
Caption: Proposed synthetic workflow for 5-ethynylpyrimidine-2-carboxylic acid.
Experimental Protocol (Hypothetical)
Step 1: Sonogashira Coupling
-
To a solution of ethyl 5-bromopyrimidine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq).
-
Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield ethyl 5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate.
Step 2: Silyl Group Deprotection
-
Dissolve the silylated intermediate (1.0 eq) in a solvent such as methanol or THF.
-
Add a mild base like potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once complete, neutralize the reaction, extract with an organic solvent, and purify to obtain ethyl 5-ethynylpyrimidine-2-carboxylate.
Step 3: Ester Hydrolysis (Saponification)
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (LiOH, 1.5-2.0 eq).
-
Stir at room temperature until the ester is fully consumed (monitored by TLC/LC-MS).
-
Quench the reaction and acidify the aqueous layer carefully with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-ethynylpyrimidine-2-carboxylic acid.
Chemical Reactivity
The molecule's reactivity is governed by its three key functional groups. This multi-functionality allows for selective chemical transformations, making it a highly adaptable building block.
Caption: Reactivity map of 5-ethynylpyrimidine-2-carboxylic acid.
Applications in Research and Drug Development
The true value of 5-ethynylpyrimidine-2-carboxylic acid lies in its potential as a versatile molecular scaffold for creating complex, biologically active molecules.
-
Medicinal Chemistry Core: The pyrimidine ring is a bioisostere for phenyl and other aromatic systems, often improving metabolic stability and solubility.[2] Its substitution at the C2 and C5 positions allows for the exploration of chemical space in multiple vectors, which is a key strategy in lead optimization. Many anticancer and antiviral drugs are built upon pyrimidine frameworks.[2][9][10]
-
Bioorthogonal Chemistry and PROTACs: The terminal alkyne is ideal for "click" chemistry. This enables its use in:
-
Target Identification: Attaching the molecule to a resin or fluorescent tag to pull down or visualize binding partners.
-
PROTAC Development: The ethynyl group can serve as a linker attachment point for constructing Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.
-
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this molecule is an excellent candidate for FBDD screening campaigns. The individual fragments (pyrimidine, alkyne, carboxylic acid) can be systematically elaborated to achieve high-affinity binders to a protein target.
-
Antiviral Research: The 5-ethynyl substituent is a known feature in several potent nucleoside analogues with antiviral activity, suggesting that this scaffold could be a valuable starting point for developing new antiviral agents.[4]
Safety and Handling
As with any laboratory chemical, 5-ethynylpyrimidine-2-carboxylic acid should be handled with appropriate care.
-
General Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Avoid dust formation and inhalation.[11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[12][13]
-
Hazards: Expected to cause skin and serious eye irritation based on analogous compounds.[11][14] May be harmful if swallowed.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][13]
Conclusion
5-Ethynylpyrimidine-2-carboxylic acid represents a powerful and versatile tool for the modern chemical biologist and medicinal chemist. Its strategic combination of a biologically relevant pyrimidine core, a bioorthogonal alkyne handle, and a modifiable carboxylic acid group provides a rich platform for innovation. From constructing complex molecular architectures to probing biological systems and developing next-generation therapeutics like PROTACs, the potential applications of this compound are vast. Further exploration of its synthesis and reactivity will undoubtedly cement its role as a valuable building block in the ongoing quest for novel and effective medicines.
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